molecular formula C26H30FN5O5 B2468484 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate CAS No. 1351632-18-2

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate

Cat. No.: B2468484
CAS No.: 1351632-18-2
M. Wt: 511.554
InChI Key: ABZDWZANJFMEKG-UHFFFAOYSA-N
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Description

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate is a useful research compound. Its molecular formula is C26H30FN5O5 and its molecular weight is 511.554. The purity is usually 95%.
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Biological Activity

The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_4O_3, with a molecular weight of approximately 378.43 g/mol. The structure features a benzimidazole core, piperidine, and piperazine rings, which are known to enhance biological activity through various mechanisms.

Key Structural Components

ComponentDescription
Benzimidazole CoreKnown for anticancer and antiviral properties.
Piperidine RingEnhances binding affinity to biological targets.
Piperazine RingInvolved in receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the condensation of intermediates derived from 1H-benzimidazole and piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.

Research indicates that compounds similar to this one interact with various biological targets, including enzymes and receptors. The benzimidazole derivatives have been shown to exhibit:

  • Anticancer Activity : Compounds in this class inhibit human topoisomerase I, an enzyme crucial for DNA replication, leading to cell cycle arrest in the G2/M phase.
  • Antiviral Properties : Similar structures have demonstrated effectiveness against viral infections by disrupting viral replication processes.

Case Studies

  • Anticancer Evaluation : A study evaluated a series of benzimidazole derivatives against 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, compounds with structural similarities exhibited significant growth inhibition, with IC50 values comparable to established chemotherapeutics like camptothecin .
  • DNA Interaction Studies : Using UV absorption and fluorescence spectroscopy, researchers found that certain derivatives stabilized DNA structures, indicating potential as DNA-binding agents .

Comparative Data on Biological Activity

Compound NameActivity TypeIC50 (μM)Reference
1H-Benzo[d]imidazole derivativeAnticancer16 (against Hu Topo I)
Benzimidazole analogsAntiviralNot specified
1-(4-(4-Fluorophenyl)piperazin-1-yl) derivativeAnticancerVariable

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O.C2H2O4/c25-19-5-7-20(8-6-19)29-13-15-30(16-14-29)24(31)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23;3-1(4)2(5)6/h1-8,18H,9-17H2,(H,26,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZDWZANJFMEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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